![molecular formula C15H14ClN5O2 B392023 N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE](/img/structure/B392023.png)
N-{4-CHLORO-6-[(2-FURYLMETHYL)AMINO]-1,3,5-TRIAZIN-2-YL}-N-(4-METHOXYPHENYL)AMINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloro group, a furan ring, and a methoxy-substituted phenyl group, making it a unique and versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Furan and Phenyl Groups: The furan-2-ylmethyl and 4-methoxy-phenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can lead to the formation of dihydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, elevated temperatures (70-80°C).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boron reagents, and appropriate bases.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Furanones.
Reduction: Dihydrofuran derivatives.
Coupling Reactions: Complex organic molecules with extended conjugation.
科学研究应用
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Uniqueness
6-Chloro-N-furan-2-ylmethyl-N’-(4-methoxy-phenyl)-[1,3,5]triazine-2,4-diamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the triazine core, furan ring, and methoxy-phenyl group allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C15H14ClN5O2 |
|---|---|
分子量 |
331.76g/mol |
IUPAC 名称 |
6-chloro-4-N-(furan-2-ylmethyl)-2-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H14ClN5O2/c1-22-11-6-4-10(5-7-11)18-15-20-13(16)19-14(21-15)17-9-12-3-2-8-23-12/h2-8H,9H2,1H3,(H2,17,18,19,20,21) |
InChI 键 |
JQUZWLQYKFCDGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=CC=CO3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-{4-[4-(TERT-BUTYL)BENZOYL]PIPERAZINO}ETHYL)-N-(4-METHOXYPHENYL)ETHANEDIAMIDE](/img/structure/B391940.png)
![2-(3,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391941.png)
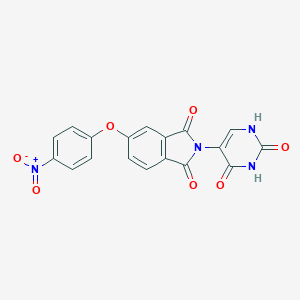
![N-tert-butyl-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B391943.png)
![[4-[(E)-[2-(2-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B391945.png)
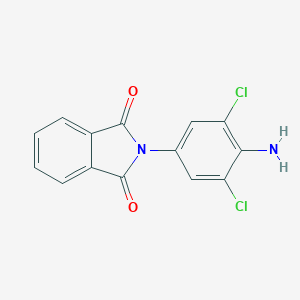

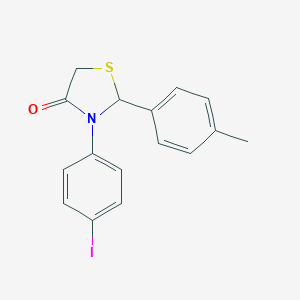
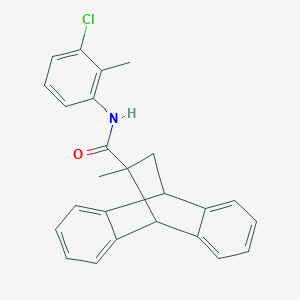
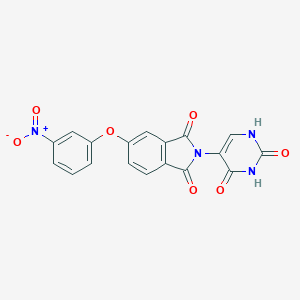
![2-(3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B391956.png)
![5-(4-OXO-4H-3,1-BENZOXAZIN-2-YL)-1H,1'H,3H,3'H-[2,2'-BIISOINDOLE]-1,1',3,3'-TETRONE](/img/structure/B391959.png)
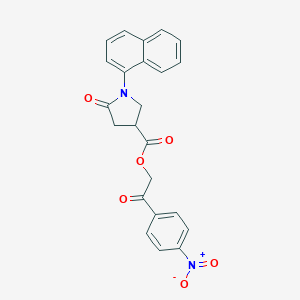
![3-[(3-Methoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B391963.png)
